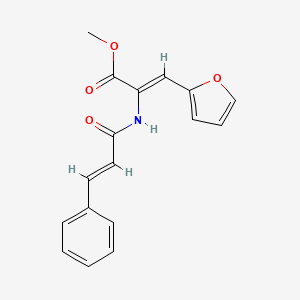![molecular formula C12H13ClN2O B5136486 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole, also known as CLOPIM, is a synthetic compound that belongs to the class of imidazole derivatives. CLOPIM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory effects of GABA neurotransmission. This results in the reduction of neuronal excitability, leading to anxiolytic, antipsychotic, and antiepileptic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antipsychotic, and antiepileptic effects in animal models. It has also been shown to enhance learning and memory in rats. This compound has been found to have a low toxicity profile and does not produce significant sedation or motor impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise modulation of neuronal activity without affecting other neurotransmitter systems. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents in experiments.
Direcciones Futuras
There are several areas of future research that could be explored with 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole. One area is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area is the investigation of the long-term effects of this compound on neuronal function and plasticity. Finally, the development of new analogs of this compound with improved solubility and pharmacokinetic properties could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole involves the reaction of 2-chlorophenol with 3-bromopropylamine to form 3-(2-chlorophenoxy)propylamine, which is then reacted with imidazole to produce this compound. The purity of this compound can be confirmed by analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole has been used extensively in scientific research for its potential applications in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has also been studied for its potential applications in the treatment of anxiety disorders, schizophrenia, and epilepsy.
Propiedades
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-4-1-2-5-12(11)16-9-3-7-15-8-6-14-10-15/h1-2,4-6,8,10H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFFXNZQJDYXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5136421.png)

![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136427.png)



![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)
![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

![1-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5136480.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5136493.png)

